Cas no 1044758-23-7 (Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester)

Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester is a specialized chemical compound featuring a nitro-substituted pyridinyl group and tert-butyl ester functionalities. Its structure offers stability and reactivity, making it valuable in synthetic organic chemistry, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. The nitro group enhances electrophilic properties, facilitating selective transformations, while the bulky tert-butyl esters provide steric protection, improving selectivity in multi-step reactions. This compound is suited for applications requiring controlled functionalization of pyridine derivatives, such as drug discovery and agrochemical synthesis. Its well-defined reactivity profile ensures reproducibility in complex synthetic pathways.
Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester structure
1044758-23-7 structure
Product name:Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester
CAS No:1044758-23-7
MF:C15H21N3O6
Molecular Weight:339.343744039536
CID:5069314

Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester 化学的及び物理的性質

名前と識別子

    • Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
    • N,N-Bis-Boc-3-Nitro-pyridin-2-ylamine
    • Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester
    • インチ: 1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-10(18(21)22)8-7-9-16-11/h7-9H,1-6H3
    • InChIKey: SDKVOBASBFCVML-UHFFFAOYSA-N
    • SMILES: O(C(N(C1C(=CC=CN=1)[N+](=O)[O-])C(=O)OC(C)(C)C)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 461
  • トポロジー分子極性表面積: 115
  • XLogP3: 2.9

Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
I387610-50mg
Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester
1044758-23-7
50mg
$ 50.00 2022-06-04
TRC
I387610-100mg
Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester
1044758-23-7
100mg
$ 65.00 2022-06-04
TRC
I387610-500mg
Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester
1044758-23-7
500mg
$ 210.00 2022-06-04

Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester 関連文献

Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Esterに関する追加情報

Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester (CAS No. 1044758-23-7): A Comprehensive Overview

Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester, identified by its CAS number 1044758-23-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of imidodicarbonic acid esters, which are known for their versatile applications in medicinal chemistry and synthetic organic chemistry. The unique structural features of this molecule, particularly its 2-(3-Nitro-2-pyridinyl) substituent and the presence of two 1,1-dimethylethyl groups, contribute to its distinctive chemical properties and potential biological activities.

The synthesis of Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the nitro-substituted pyridine derivative, which serves as the foundational scaffold for the molecule. This intermediate is then esterified using a suitable carboxylic acid derivative, followed by the introduction of the bulky 1,1-dimethylethyl groups to enhance stability and metabolic resistance. The final product is characterized through a range of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), to ensure its purity and structural integrity.

In recent years, there has been growing interest in exploring the pharmacological potential of imidodicarbonic acid esters. The nitro group in the structure of Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester plays a crucial role in modulating its biological activity. Nitroaromatic compounds are well-known for their ability to interact with various biological targets, including enzymes and receptors, which can lead to therapeutic effects. Preliminary studies have suggested that this compound may exhibit properties relevant to anti-inflammatory and anticancer applications. The presence of the 1,1-dimethylethyl groups further enhances its stability against enzymatic degradation, making it a promising candidate for further development.

The structural motif of Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester also makes it an interesting candidate for use as a building block in drug discovery programs. Its rigid pyridine core provides a scaffold that can be modified to create novel derivatives with tailored biological activities. Researchers have been exploring various strategies to optimize this compound's pharmacokinetic profile and enhance its binding affinity to target proteins. Techniques such as structure-activity relationship (SAR) studies and computer-aided molecular design are being employed to identify potential leads for further investigation.

Advances in computational chemistry have significantly accelerated the process of drug discovery by enabling virtual screening and molecular docking studies. These computational methods allow researchers to predict the interactions between Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester and potential biological targets with high precision. Such simulations have been instrumental in identifying key pharmacophores within the molecule and guiding experimental efforts toward more effective drug candidates. The integration of experimental data with computational predictions has become a cornerstone of modern pharmaceutical research.

The role of imidodicarbonic acid esters in medicinal chemistry continues to evolve with each new study published. Researchers are increasingly recognizing the importance of these compounds as versatile intermediates and potential therapeutic agents. The unique combination of structural features in Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester positions it as a valuable asset in both academic research and industrial drug development pipelines. As our understanding of molecular interactions deepens, it is likely that this compound will play an even greater role in shaping future therapeutic strategies.

In conclusion, Imidodicarbonic Acid 2-(3-Nitro-2-pyridinyl)-1,3-bis(1,1-dimethylethyl) Ester (CAS No. 1044758-23-7) represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifaceted applications make it a compelling subject for further research. As scientists continue to uncover new insights into its properties and potential uses, this compound is poised to make meaningful contributions to the field of medicine and drug discovery.

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